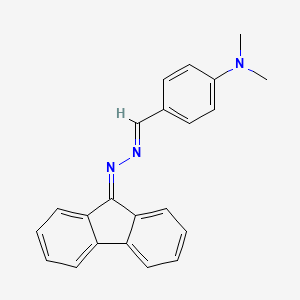![molecular formula C15H24N2O B5311193 N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5311193.png)
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine, also known as MPTP, is a chemical compound that has been widely studied in scientific research. It was first synthesized in the 1970s and has since been used in various fields of research, including neuroscience, pharmacology, and toxicology. The purpose of
Mechanism of Action
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine has been shown to selectively damage dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms in animals. It has also been found to induce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine has several advantages as a research tool, including its ability to induce Parkinson's disease-like symptoms in animals and its selective toxicity to dopaminergic neurons. However, it also has several limitations, including its potential toxicity to researchers and the difficulty of administering it to animals in a precise and controlled manner.
Future Directions
Future research on N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine could focus on developing new animal models of Parkinson's disease, studying the mechanisms of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine-induced cell death, and testing potential treatments for the disease. Other areas of research could include investigating the effects of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine on other neurotransmitter systems and exploring its potential as a research tool in other fields of study.
Synthesis Methods
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with propargyl bromide to form 3-(2-methoxyphenyl)-2-propyn-1-ol. This intermediate is then reacted with N,N,N'-trimethyl-1,2-ethanediamine to produce N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine has been widely used in scientific research to study the mechanisms of Parkinson's disease. It has been found that N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine can induce Parkinson's disease-like symptoms in animals by selectively damaging dopaminergic neurons in the substantia nigra region of the brain. This has led to the development of animal models of Parkinson's disease, which have been used to study the disease and test potential treatments.
properties
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(2)12-13-17(3)11-7-9-14-8-5-6-10-15(14)18-4/h5-10H,11-13H2,1-4H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJOTCFUKWFLI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)
![5-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5311146.png)
![ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5311153.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylpropanamide](/img/structure/B5311174.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5311175.png)

![3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5311192.png)
![methyl 4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5311194.png)
![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)

![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)